molecular formula C6H14O2 B13195695 2-(Methoxymethyl)butan-1-ol

2-(Methoxymethyl)butan-1-ol

Katalognummer: B13195695
Molekulargewicht: 118.17 g/mol
InChI-Schlüssel: KVVWRANEFDUHOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methoxymethyl)butan-1-ol is an organic compound with the molecular formula C6H14O2 It is a type of alcohol characterized by the presence of a methoxymethyl group attached to the butan-1-ol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(Methoxymethyl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of butan-1-ol with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which is then converted to the desired product through further reaction with methanol.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced separation techniques to isolate the product from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methoxymethyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it to different alcohol derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Various alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the methoxymethyl group.

Wissenschaftliche Forschungsanwendungen

2-(Methoxymethyl)butan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Investigated for its potential effects on biological systems and as a reagent in biochemical assays.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial formulations.

Wirkmechanismus

The mechanism of action of 2-(Methoxymethyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, participating in the formation of new chemical bonds. Its effects on biological systems are mediated through interactions with cellular components, potentially influencing metabolic pathways and enzyme activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-1-butanol: Similar in structure but lacks the methoxymethyl group.

    Butan-1-ol: The parent compound without any substituents.

    Methoxymethyl derivatives: Compounds with similar functional groups but different carbon backbones.

Uniqueness

2-(Methoxymethyl)butan-1-ol is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where such characteristics are desired.

Eigenschaften

Molekularformel

C6H14O2

Molekulargewicht

118.17 g/mol

IUPAC-Name

2-(methoxymethyl)butan-1-ol

InChI

InChI=1S/C6H14O2/c1-3-6(4-7)5-8-2/h6-7H,3-5H2,1-2H3

InChI-Schlüssel

KVVWRANEFDUHOE-UHFFFAOYSA-N

Kanonische SMILES

CCC(CO)COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.